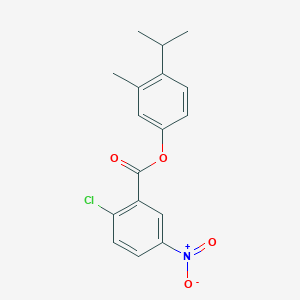
N-ethyl-2-(ethylthio)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-(ethylthio)-N-phenylbenzamide, also known as EEB, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and has been found to have a range of interesting properties that make it useful for a variety of applications. In
作用机制
The mechanism of action of N-ethyl-2-(ethylthio)-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. In addition, this compound has been shown to modulate the activity of certain ion channels in the nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, depending on the specific application. For example, in studies of pain and inflammation, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been found to modulate the activity of ion channels in the nervous system, which can affect the transmission of pain signals. Finally, this compound has been shown to have anticancer properties, inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
One advantage of using N-ethyl-2-(ethylthio)-N-phenylbenzamide in lab experiments is its relatively low toxicity and high selectivity for specific targets. In addition, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain applications. In addition, this compound has not been extensively studied in vivo, so its potential side effects and toxicity in humans are not well understood.
未来方向
There are several potential future directions for research on N-ethyl-2-(ethylthio)-N-phenylbenzamide. One area of interest is the development of more potent and selective analogs of this compound for use in the treatment of pain and inflammation. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to investigate the potential side effects and toxicity of this compound in humans, particularly in the context of long-term use.
合成方法
The synthesis of N-ethyl-2-(ethylthio)-N-phenylbenzamide involves the reaction of N-ethyl-2-iodo-N-phenylbenzamide with ethanethiol in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can then be purified using standard techniques such as column chromatography or recrystallization.
科学研究应用
N-ethyl-2-(ethylthio)-N-phenylbenzamide has been used in a variety of scientific research applications, including the study of pain and inflammation, cancer, and neurodegenerative diseases. It has been found to have analgesic and anti-inflammatory properties, making it useful for the treatment of chronic pain conditions. In addition, this compound has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Finally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-ethyl-2-ethylsulfanyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-3-18(14-10-6-5-7-11-14)17(19)15-12-8-9-13-16(15)20-4-2/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYBUCRLQDBWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)


![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)
![1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5769743.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5769744.png)
![2-(2-furyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5769767.png)
![N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5769771.png)
![1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5769779.png)
![3-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5769787.png)

![2-chloro-N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5769806.png)

